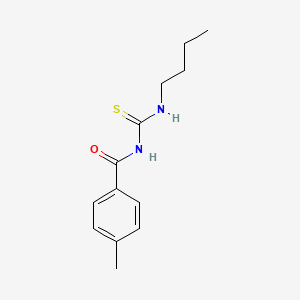

N-(butylcarbamothioyl)-4-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(butylcarbamothioyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2OS/c1-3-4-9-14-13(17)15-12(16)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFSZNLCZZZOHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)NC(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Butylcarbamothioyl 4 Methylbenzamide and Analogues

Established Reaction Pathways for Thiourea (B124793) Formation

The formation of the N-acylthiourea backbone can be accomplished through several reliable synthetic routes. The most prominent and widely utilized methods involve the acylation of pre-formed thioureas or, more commonly, the reaction of an amine with an in situ generated aroyl isothiocyanate.

One potential pathway to N-acylthioureas involves the direct acylation of a substituted thiourea. This method, however, is less common for N-acylthiourea synthesis than the isothiocyanate route. Studies on the acylation of thiourea itself with reagents like benzoyl chloride have shown that the reaction selectively occurs on the sulfur atom, leading to the formation of S-acyl isothiourea salts rather than the N-acylated product. thieme-connect.de This occurs because the sulfur atom is a softer nucleophile compared to the nitrogen atoms. While methods exist for N-acylation, the isothiocyanate pathway generally provides a more direct and regioselective route to the desired N-(butylcarbamothioyl)-4-methylbenzamide structure.

The most prevalent and efficient method for synthesizing 1-(aroyl)-3-(substituted) thioureas is the reaction between an aroyl isothiocyanate and a suitable amine. conicet.gov.armdpi.com This process is typically conducted as a one-pot synthesis. It begins with the reaction of an aroyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in an anhydrous solvent like acetone (B3395972). conicet.gov.arnih.gov This step generates the highly reactive aroyl isothiocyanate intermediate in situ.

The subsequent step involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the isothiocyanate group. mdpi.com This addition reaction is generally rapid and clean, affording the desired N-aroylthiourea in good yield and high purity after simple workup procedures. nih.gov The versatility of this method is a key advantage, as it allows for the synthesis of a large library of analogues by simply varying the starting aroyl chloride and the amine. conicet.gov.arrsc.org

Synthesis of the N-(butylcarbamothioyl)-4-methylbenzamide Core Structure

The synthesis of the target compound, N-(butylcarbamothioyl)-4-methylbenzamide, is achieved directly through the aroyl isothiocyanate pathway described previously.

The reaction sequence is as follows:

Formation of the Isothiocyanate: 4-Methylbenzoyl chloride is dissolved in a dry solvent, typically acetone. To this solution, an equimolar amount of potassium thiocyanate (KSCN) is added. The mixture is heated under reflux for several hours to facilitate the formation of 4-methylbenzoyl isothiocyanate. The potassium chloride byproduct precipitates out of the solution. nih.gov

Reaction with n-butylamine: After the formation of the isothiocyanate intermediate, the reaction mixture is cooled. A solution of n-butylamine in the same solvent is then added dropwise. The nucleophilic nitrogen of n-butylamine attacks the central carbon of the isothiocyanate, leading to the formation of the N-(butylcarbamothioyl)-4-methylbenzamide product. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). nih.govresearchgate.net

The final product is usually a solid that can be isolated by pouring the reaction mixture into acidified water, followed by filtration, washing, and recrystallization to achieve high purity. This robust method has been used to synthesize structurally similar compounds in high yields. nih.govrsc.org

Synthetic Strategies for Structurally Modified N-(butylcarbamothioyl)-4-methylbenzamide Analogues

The flexibility of the isothiocyanate-mediated synthesis allows for straightforward access to a wide array of structurally related analogues. Modifications can be easily introduced at either the N-butyl group or the 4-methylbenzamide (B193301) ring by choosing different starting materials.

Structural diversity can be readily achieved by replacing n-butylamine with other primary or secondary amines in the final step of the synthesis. This allows for the exploration of how different alkyl or aryl substituents at this position influence the compound's properties. The butyl group itself has several isomers, such as sec-butyl and tert-butyl, which can be used to introduce varying degrees of steric bulk. wikipedia.org Research has demonstrated the synthesis of N-aroylthioureas using a wide variety of amines, from simple alkylamines to more complex anilines and heterocyclic amines. mdpi.comrsc.orgresearchgate.net

Table 1: Examples of Analogues with Modifications at the N-Alkyl/Aryl Moiety

| Starting Amine | Resulting Analogue Core Structure |

| 3-Ethylaniline | N-((3-ethylphenyl)carbamothioyl)-4-methylbenzamide |

| Cyclohexylamine | N-(cyclohexylcarbamothioyl)-4-methylbenzamide |

| 4-Aminoacetophenone | N-((4-acetylphenyl)carbamothioyl)-4-methylbenzamide |

| N-Butylmethylamine | N-butyl-N-methyl-N'-(4-methylbenzoyl)thiourea |

This table illustrates how different amines can be used in place of n-butylamine to generate diverse analogues.

Modifications to the aromatic ring of the benzamide (B126) portion are accomplished by starting with different substituted benzoyl chlorides. The electronic nature and position of substituents on this ring can significantly alter the chemical and physical properties of the final molecule. Syntheses have been successfully performed with aroyl chlorides bearing both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., chloro, nitro) groups. nih.govrsc.orgmdpi.com This strategy allows for a systematic investigation of substituent effects. For instance, a study synthesizing a series of N-acylthioureas found that the nature of the substituent on the benzene (B151609) ring influenced biological activity, with inhibitory effects following the sequence OMe > Cl > t-butyl > methyl for one particular target. rsc.org

Table 2: Examples of Analogues with Modifications on the Benzamide Ring

| Starting Aroyl Chloride | Resulting Analogue Core Structure |

| 2,4-Dichlorobenzoyl chloride | N-(butylcarbamothioyl)-2,4-dichlorobenzamide |

| 4-Nitrobenzoyl chloride | N-(butylcarbamothioyl)-4-nitrobenzamide |

| 4-Methoxybenzoyl chloride | N-(butylcarbamothioyl)-4-methoxybenzamide |

| 2-Naphthoyl chloride | N-(butylcarbamothioyl)-2-naphthamide |

This table shows examples of how using different aroyl chlorides as starting materials can produce analogues with various substituents on the aromatic ring.

Variations of the Carbamothioyl Linkage

The carbamothioyl linkage, -C(=S)NH-, is a key structural feature of N-acylthioureas, and its substitution pattern can be readily modified to produce a wide array of analogues. The versatility of the synthetic route, primarily through the nucleophilic addition of an amine to an acyl isothiocyanate, allows for systematic structural variations.

The identity of the N-substituent on the thiourea moiety is determined by the choice of the amine used in the synthesis. For the preparation of N-(butylcarbamothioyl)-4-methylbenzamide, butylamine (B146782) is the selected nucleophile. However, by substituting butylamine with other primary or secondary amines, a diverse library of analogues can be generated. Research has demonstrated the successful synthesis of N-acylthioureas using a variety of amines, including:

Alkylamines: Straight-chain and branched alkylamines can be used to introduce aliphatic substituents of varying lengths and steric bulk. For instance, reactions have been successfully carried out with various alkylamines to produce N-alkyl and N,N-dialkyl substituted thioureas.

Arylamines: Aromatic amines, such as aniline (B41778) and its substituted derivatives, lead to the formation of N-aryl-N'-acylthioureas.

Heterocyclic amines: Amines containing heterocyclic rings, for example, aminothiazoles, aminopyridines, and aminobenzothiazoles, have been extensively used to synthesize biologically active N-acylthiourea derivatives. nih.govnih.govresearchgate.net The reaction of 4-methylbenzoyl isothiocyanate with sulfanilamide (B372717) has also been reported. researchgate.net

The general reaction scheme is as follows:

Step 1: Formation of the Acyl Isothiocyanate

4-Methylbenzoyl chloride + KSCN → 4-Methylbenzoyl isothiocyanate + KCl

Step 2: Reaction with an Amine

4-Methylbenzoyl isothiocyanate + R-NH₂ → N-(alkyl/arylcarbamothioyl)-4-methylbenzamide

This two-step, one-pot synthesis is highly efficient for creating diverse molecular structures based on the N-acylthiourea scaffold. The nature of the "R" group on the amine dictates the final substituent on the carbamothioyl nitrogen.

Optimization of Reaction Conditions and Yields

The efficiency and yield of N-acylthiourea synthesis can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for achieving high purity and maximizing the output of the desired product. Key factors that are often fine-tuned include the choice of solvent, reaction temperature, catalysts, and reaction time.

Solvents: Anhydrous acetone is a commonly employed solvent for this reaction, as it effectively dissolves the starting materials, 4-methylbenzoyl chloride and potassium or ammonium thiocyanate, facilitating the formation of the acyl isothiocyanate intermediate. researchgate.net Other solvents such as tetrahydrofuran (B95107) (THF) have also been utilized in the synthesis of related acylthiourea derivatives. ijacskros.com

Reaction Temperature and Time: The formation of the acyl isothiocyanate is typically carried out under reflux for a period of about one hour. researchgate.net Following the formation of the intermediate, the amine is added, and the reaction mixture is often refluxed for an additional two to four hours to ensure complete reaction. researchgate.net The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). researchgate.net

Catalysis: The use of a phase-transfer catalyst can be beneficial, particularly in cases where reactants have limited solubility or when yields are low. For instance, in the synthesis of a benzothiazole-based N-acyl thiourea, the addition of tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst was shown to improve the reaction yield. nih.gov This suggests that for less reactive amines or acyl chlorides, catalytic amounts of a phase-transfer agent could enhance the efficiency of the synthesis of N-(butylcarbamothioyl)-4-methylbenzamide.

Work-up and Purification: After the reaction is complete, the product is typically isolated by pouring the reaction mixture into an ice-water mixture, which causes the N-acylthiourea to precipitate. The solid product can then be collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent, such as isopropanol (B130326), is often performed to obtain the final product in high purity. nih.gov

The table below summarizes the impact of various conditions on the synthesis of N-acylthiourea analogues, providing insights into potential optimization strategies for producing N-(butylcarbamothioyl)-4-methylbenzamide.

| Parameter | Variation | Observation | Reference |

| Solvent | Anhydrous Acetone | Commonly used, effective for dissolving reactants. | researchgate.net |

| Tetrahydrofuran (THF) | An alternative solvent for the synthesis. | ijacskros.com | |

| Catalyst | None | The reaction proceeds, but yields may be lower for some analogues. | nih.gov |

| Tetra-n-butylammonium bromide (TBAB) | Acts as a phase-transfer catalyst, can increase reaction yield. | nih.gov | |

| Amine | Alkylamines | Leads to N-alkyl-N'-acylthioureas. | |

| Heterocyclic Amines | Produces N-heterocyclic substituted N'-acylthioureas. | nih.govnih.govresearchgate.net | |

| Temperature | Reflux | Generally used to drive the reaction to completion. | researchgate.net |

By carefully selecting and controlling these reaction parameters, the synthesis of N-(butylcarbamothioyl)-4-methylbenzamide and its analogues can be optimized to achieve high yields and purity.

Advanced Spectroscopic and Crystallographic Characterization of N Butylcarbamothioyl 4 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of N-(butylcarbamothioyl)-4-methylbenzamide by providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Analysis and Proton Environments

The ¹H NMR spectrum of N-(butylcarbamothioyl)-4-methylbenzamide is predicted to exhibit distinct signals corresponding to the protons of the butyl group and the 4-methylbenzoyl moiety. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and thiocarbonyl groups.

The protons of the butyl group are expected to appear as follows: the terminal methyl (CH₃) protons as a triplet, the adjacent methylene (B1212753) (CH₂) protons as a sextet, the next methylene protons as a quintet, and the methylene protons attached to the nitrogen as a triplet. The two N-H protons are anticipated to appear as broad singlets at a downfield chemical shift, potentially in the range of δ 9.0-13.0 ppm, due to hydrogen bonding and the electronic effects of the adjacent acyl and thioacyl groups. researchgate.net

The aromatic protons of the 4-methylbenzoyl group will likely present as two distinct doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl group protons on the phenyl ring are expected to appear as a sharp singlet in the upfield region.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N-H (amide) | 9.0 - 13.0 | Broad Singlet |

| N-H (thiourea) | 9.0 - 13.0 | Broad Singlet |

| Aromatic H (ortho to C=O) | 7.8 - 8.0 | Doublet |

| Aromatic H (meta to C=O) | 7.2 - 7.4 | Doublet |

| N-CH ₂ (butyl) | 3.4 - 3.6 | Triplet |

| Ph-CH ₃ | 2.3 - 2.5 | Singlet |

| CH ₂ (butyl, adjacent to N-CH₂) | 1.5 - 1.7 | Quintet |

| CH ₂ (butyl, adjacent to CH₃) | 1.3 - 1.5 | Sextet |

¹³C NMR Analysis and Carbon Framework

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment. The carbonyl (C=O) and thiocarbonyl (C=S) carbons are expected to be the most downfield signals due to their significant deshielding. The carbon of the thiocarbonyl group is characteristically found at a very high chemical shift, often in the range of δ 179-182 ppm. researchgate.net The carbonyl carbon of the benzamide (B126) group will likely appear around δ 169-171 ppm. researchgate.net

The aromatic carbons will have distinct chemical shifts depending on their substitution pattern. The quaternary carbons will show weaker signals compared to the protonated carbons. The carbons of the butyl group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =S (thiocarbonyl) | 179 - 182 |

| C =O (carbonyl) | 169 - 171 |

| Aromatic C (quaternary, attached to C=O) | 130 - 133 |

| Aromatic C (quaternary, attached to CH₃) | 140 - 143 |

| Aromatic C (ortho to C=O) | 128 - 130 |

| Aromatic C (meta to C=O) | 129 - 131 |

| N-C H₂ (butyl) | 45 - 48 |

| Ph-C H₃ | 21 - 23 |

| C H₂ (butyl, adjacent to N-CH₂) | 30 - 33 |

| C H₂ (butyl, adjacent to CH₃) | 19 - 22 |

| C H₃ (butyl) | 13 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC)

Two-dimensional NMR techniques would be instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For N-(butylcarbamothioyl)-4-methylbenzamide, strong cross-peaks would be expected between the adjacent methylene protons of the butyl chain. Correlations would also be observed between the ortho and meta protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the molecule. For instance, the signal for the N-CH₂ protons would correlate with the signal for the N-CH₂ carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within the molecule.

Characteristic Vibrational Modes of the Thiourea (B124793) and Benzamide Groups

The IR and Raman spectra of N-(butylcarbamothioyl)-4-methylbenzamide are expected to be rich in information, with characteristic bands for the N-H, C=O, C=S, and C-N bonds.

N-H Stretching: The N-H stretching vibrations are expected to appear as broad bands in the region of 3100-3400 cm⁻¹ in the IR spectrum. The broadening is indicative of intermolecular hydrogen bonding. researchgate.net

C=O Stretching: A strong absorption band corresponding to the C=O stretching of the benzamide group is predicted to be in the range of 1670-1690 cm⁻¹. researchgate.netresearchgate.net

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is expected to give a weaker band in the region of 1150-1250 cm⁻¹. researchgate.net This band can sometimes be coupled with other vibrations, making its assignment complex.

C-N Stretching: The C-N stretching vibrations of the amide and thiourea moieties are expected in the 1300-1400 cm⁻¹ range. researchgate.net

Identification of Functional Group Signatures

The combination of IR and Raman spectroscopy allows for a confident identification of the key functional groups.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | 3100 - 3400 | 3100 - 3400 | Medium-Strong, Broad (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 | Medium-Strong |

| C=O Stretch | 1670 - 1690 | 1670 - 1690 | Strong (IR) |

| Aromatic C=C Stretch | 1580 - 1620 | 1580 - 1620 | Medium-Strong |

| N-H Bend | 1500 - 1550 | 1500 - 1550 | Medium |

| C-N Stretch | 1300 - 1400 | 1300 - 1400 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential technique for determining the molecular weight and investigating the fragmentation pathways of organic molecules. For N-(butylcarbamothioyl)-4-methylbenzamide, electron ionization (EI) mass spectrometry would be expected to yield a molecular ion peak (M⁺) corresponding to its molecular weight. While a specific mass spectrum for N-(butylcarbamothioyl)-4-methylbenzamide is not publicly available, the fragmentation of N-acylthioureas has been studied, and a general pattern can be described.

The fragmentation of N-acylthioureas under mass spectrometry is influenced by the stability of the resulting fragment ions. A primary fragmentation pathway for these compounds involves the α-cleavage of the bond between the carbonyl group and the nitrogen atom of the thiourea moiety. This cleavage results in the formation of a stable acylium cation.

In the case of N-(butylcarbamothioyl)-4-methylbenzamide, the expected fragmentation would lead to the formation of the 4-methylbenzoyl cation. The likely fragmentation pattern is detailed below:

Molecular Ion (M⁺): The initial ionization of the molecule would produce the molecular ion.

Formation of Acylium Cation: The most significant fragmentation would be the cleavage of the C(O)-NH bond, leading to the highly stable 4-methylbenzoyl cation. This fragment is often the base peak in the mass spectra of N-aroylthioureas.

Loss of the Butyl Group: Fragmentation of the butyl group from the thiourea nitrogen is also a plausible pathway.

Other Fragments: Other smaller fragments could arise from further decomposition of the primary fragments.

A representative table of expected major fragments in the mass spectrum of N-(butylcarbamothioyl)-4-methylbenzamide is provided below.

| Fragment Ion | Structure | m/z (mass-to-charge ratio) |

| 4-methylbenzoyl cation | [CH₃C₆H₄CO]⁺ | 119 |

| Butyl isothiocyanate | [CH₃(CH₂)₃NCS]⁺ | 115 |

| Butyl cation | [C₄H₉]⁺ | 57 |

| Tolyl cation | [CH₃C₆H₄]⁺ | 91 |

This table is based on general fragmentation patterns of N-acylthioureas and not on experimental data for the specific compound.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a crystalline solid, offering precise information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for N-(butylcarbamothioyl)-4-methylbenzamide has not been reported in publicly accessible crystallographic databases, the crystal structures of many closely related N-aroylthiourea derivatives have been determined. These studies consistently reveal common structural motifs.

N-acylthiourea derivatives often crystallize in centrosymmetric space groups, with the monoclinic system being common. The molecular conformation is typically stabilized by an intramolecular hydrogen bond between the N-H proton of the thiourea and the carbonyl oxygen atom, which forms a six-membered pseudo-ring, often described as an S(6) motif. This intramolecular interaction leads to a planarity of the central N-C(O)-N-C(S) fragment.

Based on analyses of similar structures, the expected crystallographic parameters for N-(butylcarbamothioyl)-4-methylbenzamide are summarized in the table below.

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules per unit cell (Z) | 4 |

Note: This data is predictive and based on common findings for structurally related N-aroylthiourea compounds.

The following tables provide expected values for selected bond lengths and angles for N-(butylcarbamothioyl)-4-methylbenzamide, based on data from structurally similar compounds.

Table of Expected Bond Lengths (Å)

| Bond | Expected Length (Å) |

| C=O | 1.22 - 1.24 |

| C=S | 1.66 - 1.68 |

| C(O)-N | 1.35 - 1.38 |

| C(S)-N(amide) | 1.38 - 1.41 |

| C(S)-N(butyl) | 1.32 - 1.35 |

Table of Expected Bond Angles (°)

| Angle | Expected Angle (°) |

| O-C-N | 120 - 123 |

| N-C(O)-C(aryl) | 117 - 120 |

| S-C-N(amide) | 122 - 125 |

| S-C-N(butyl) | 118 - 121 |

| N(amide)-C(S)-N(butyl) | 115 - 118 |

These tables are illustrative and based on crystallographic data of related N-aroylthiourea structures. Actual values would require experimental determination.

The crystal packing of N-acylthioureas is typically governed by a network of intermolecular hydrogen bonds. In addition to the intramolecular N-H···O hydrogen bond, intermolecular N-H···S hydrogen bonds are commonly observed, leading to the formation of centrosymmetric dimers with an R²₂(8) ring motif. These dimers can then be further linked into more extended supramolecular assemblies. nih.gov

Weak C-H···O and C-H···S interactions, as well as π-π stacking interactions between the aromatic rings of adjacent molecules, can also play a significant role in stabilizing the crystal lattice. nih.gov

Polymorphism , the ability of a compound to exist in more than one crystalline form, is a possibility for N-(butylcarbamothioyl)-4-methylbenzamide. Different polymorphs can arise from variations in the packing of molecules and the network of intermolecular interactions, which can be influenced by crystallization conditions such as solvent and temperature. These different forms can exhibit distinct physical properties. Studies on other thiourea derivatives have revealed the existence of polymorphs with different stabilities. nist.gov

Co-crystallization involves crystallizing a target molecule with a second component (a coformer) to form a new crystalline solid with a defined stoichiometric ratio. This technique is often employed to modify the physicochemical properties of a compound. N-(butylcarbamothioyl)-4-methylbenzamide, with its hydrogen bond donor (N-H) and acceptor (C=O, C=S) sites, is a good candidate for co-crystal formation with suitable coformers. The selection of coformers would typically be based on their ability to form robust hydrogen bonds with the target molecule. While specific co-crystallization studies for N-(butylcarbamothioyl)-4-methylbenzamide have not been reported, the general principles of co-crystal engineering are applicable.

Coordination Chemistry of N Butylcarbamothioyl 4 Methylbenzamide As a Ligand

Electronic Structure and Bonding in Metal Complexes

The electronic structure and bonding in metal complexes of N-(butylcarbamothioyl)-4-methylbenzamide analogues, primarily N-aroyl-N'-alkyl/arylthioureas, have been extensively studied through a combination of spectroscopic techniques and computational methods. These ligands typically act as bidentate chelating agents, coordinating to metal ions through the carbonyl oxygen and the thiocarbonyl sulfur atoms. researchgate.netresearchgate.net This S,O-bidentate coordination is a common feature observed in complexes with various transition metals, including Ni(II), Pd(II), Pt(II), and Cu(I). nih.govresearchgate.net

The formation of the metal-ligand bond significantly influences the electronic distribution within the ligand framework. Infrared (IR) spectroscopy provides crucial evidence for the coordination mode. Upon complexation, a noticeable shift in the vibrational frequencies of the C=O and C=S groups is observed. The C=O stretching frequency typically decreases, while the C=S stretching frequency often shows a shift, indicating the involvement of both oxygen and sulfur atoms in bonding with the metal center. researchgate.net The absence of the N-H proton resonance in the ¹H NMR spectra of the metal complexes further confirms the deprotonation of the ligand upon coordination. researchgate.net

X-ray crystallography has been instrumental in elucidating the precise bonding and geometry of these complexes. For instance, square-planar geometries are commonly observed for Pd(II) and Pt(II) complexes, where the metal center is coordinated by two deprotonated ligand molecules in a cis or trans configuration. nih.govnih.gov Copper(I) complexes, on the other hand, often exhibit a tetrahedral geometry. nih.gov The bond lengths and angles obtained from these studies confirm the delocalization of electron density within the chelate ring formed by the metal, sulfur, oxygen, and intervening atoms. mdpi.comnih.gov For example, the C-N bond lengths within the thiourea (B124793) moiety often show partial double-bond character. nih.gov

Electronic Spectra and Computational Studies:

Electronic absorption spectra of these complexes provide valuable insights into their electronic structure. The spectra typically display intense absorption bands in the UV region, which are assigned to intra-ligand π→π* and n→π* transitions. researchgate.netorientjchem.org Upon complexation, these bands may undergo a red or blue shift (hypsochromic or bathochromic shift), and new bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions often appear in the visible region. researchgate.netorientjchem.org

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been employed to complement experimental findings and provide a deeper understanding of the electronic transitions and molecular orbital compositions. researchgate.netnih.govnih.gov These computational studies help in assigning the observed electronic transitions and elucidating the nature of the frontier molecular orbitals (HOMO and LUMO). For many of these complexes, the HOMO is primarily localized on the ligand, particularly on the sulfur atom, while the LUMO is often centered on the metal ion or distributed over the chelate ring. The energy gap between the HOMO and LUMO is a critical parameter that influences the electronic properties and reactivity of the complexes.

Interactive Data Table: Spectroscopic Data for Analogous N-Aroyl-N'-alkylthiourea Metal Complexes

| Complex | Metal Ion | Coordination Geometry | Key IR Bands (cm⁻¹) ν(C=O), ν(C=S) | UV-Vis λmax (nm) (Transition) | Reference |

|---|---|---|---|---|---|

| [Ni(L¹)₂] (L¹ = N,N-diethyl-N'-(4-nitrobenzoyl)thiourea) | Ni(II) | Square Planar | ~1680, ~1250 | ~350 (π→π), ~500 (d-d) | researchgate.net |

| [Pd(L²)₂] (L² = N,N-dimethyl-N'-(2-chlorobenzoyl)thiourea) | Pd(II) | Square Planar (cis) | Not Reported | ~330 (π→π), ~400 (MLCT) | researchgate.net |

| [Pt(L²)₂] (L² = N,N-dimethyl-N'-(2-chlorobenzoyl)thiourea) | Pt(II) | Square Planar | Not Reported | Not Reported | researchgate.net |

| [Cu(L³)Br] (L³ = N-benzoyl-N'-phenylthiourea) | Cu(I) | Tetrahedral | Not Reported | Not Reported | nih.gov |

Catalytic Activity of Metal Complexes Derived from N-(butylcarbamothioyl)-4-methylbenzamide Analogues

Metal complexes derived from N-(butylcarbamothioyl)-4-methylbenzamide analogues have emerged as promising catalysts in various organic transformations. The catalytic activity is intrinsically linked to the nature of the metal center, the coordination environment provided by the ligand, and the electronic properties of the complex.

Transfer Hydrogenation:

Photocatalytic Degradation:

There is growing interest in the application of transition metal complexes for the photocatalytic degradation of organic pollutants. Some metal complexes of thiourea derivatives have been investigated for their ability to degrade dyes under UV or visible light irradiation. This activity is attributed to the generation of reactive oxygen species (ROS) upon photoexcitation of the complex. The electronic structure of the complex, particularly the HOMO-LUMO gap, plays a critical role in its photocatalytic efficiency. A suitable energy gap allows the complex to absorb light and reach an excited state, from which it can initiate the degradation process. While detailed studies on the photocatalytic activity of complexes of N-(butylcarbamothioyl)-4-methylbenzamide are yet to be reported, the known photo-responsive properties of related thiourea complexes suggest that this is a promising area for future research.

Interactive Data Table: Catalytic Performance of Analogous Thiourea Metal Complexes

| Catalyst | Reaction Type | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ru(II)(η⁶-p-cymene) complex with a dibenzosuberenyl substituted aroyl thiourea | Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | High | mdpi.com |

| Ir(I)-NHC Complex | Asymmetric Transfer Hydrogenation | Acetophenone | (R/S)-1-Phenylethanol | up to 98% ee | rsc.org |

| [Pd(APD)₂] (APD = Schiff base ligand) | Heck-Mizoroki Coupling | Aryl halide + Alkene | Substituted Alkene | Good TON and TOF | researchgate.net |

| [Pd(APD)₂] (APD = Schiff base ligand) | Suzuki-Miyaura Coupling | Aryl halide + Boronic acid | Biaryl | Good TON and TOF | researchgate.net |

Computational and Theoretical Investigations of N Butylcarbamothioyl 4 Methylbenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common practice in chemical research to employ DFT to gain insights into molecular properties. For instance, DFT calculations have been widely used to study other benzamide (B126) derivatives to understand their structural and vibrational characteristics.

A fundamental step in computational analysis is geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy state, known as the ground state geometry. For N-(butylcarbamothioyl)-4-methylbenzamide, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure.

Electronic structure analysis would further probe the distribution of electrons within the molecule, identifying regions of high and low electron density. This is crucial for understanding the molecule's polarity, stability, and the nature of its chemical bonds.

Table 1: Hypothetical Optimized Geometric Parameters for N-(butylcarbamothioyl)-4-methylbenzamide

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | Data not available |

| Bond Length | C=S | Data not available |

| Bond Length | N-H (Amide) | Data not available |

| Bond Length | N-H (Thiourea) | Data not available |

| Bond Angle | O=C-N | Data not available |

| Dihedral Angle | C-N-C-S | Data not available |

| Dihedral Angle | Aromatic Ring-C(O) | Data not available |

Note: This table is for illustrative purposes. Specific values for N-(butylcarbamothioyl)-4-methylbenzamide are not available in the searched literature.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of other benzamide derivatives has shown that the frontier orbital energy gap is a significant determinant of their bioactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties for N-(butylcarbamothioyl)-4-methylbenzamide

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Note: This table is for illustrative purposes. Specific values for N-(butylcarbamothioyl)-4-methylbenzamide are not available in the searched literature.

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the sites prone to electrophilic and nucleophilic attack. In an MESP map:

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are attractive to electrophiles. These are often found around electronegative atoms like oxygen and sulfur.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are susceptible to nucleophilic attack. These are typically located around hydrogen atoms bonded to electronegative atoms.

Green regions represent neutral or near-zero potential.

For N-(butylcarbamothioyl)-4-methylbenzamide, an MESP map would highlight the reactive centers, such as the carbonyl oxygen, the thiocarbonyl sulfur, and the amide and thiourea (B124793) protons.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and twisting of bonds. This correlation between theoretical and experimental spectra helps to confirm the molecular structure and provides a deeper understanding of its dynamic behavior. For example, studies on related benzamide derivatives have successfully used DFT to interpret their vibrational spectra.

Molecular Dynamics (MD) Simulations for Conformational Landscape

While DFT calculations typically focus on a static, lowest-energy structure, molecules are dynamic entities that can adopt various conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time.

An MD simulation of N-(butylcarbamothioyl)-4-methylbenzamide would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their motion. This allows for the exploration of the molecule's conformational landscape, identifying the different shapes it can adopt and the energy barriers between them. Such simulations are crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity. MD simulations have been effectively used to study the stability of other benzamide derivatives in complex biological systems.

Quantum Chemical Descriptors for Reactivity Prediction

From the electronic properties calculated using DFT, several quantum chemical descriptors can be derived to predict the global reactivity of a molecule. These descriptors provide a quantitative measure of a molecule's stability and reactivity.

Table 3: Key Quantum Chemical Descriptors

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance of a molecule to change its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |

Note: These descriptors would be calculated from the HOMO and LUMO energies, which are currently unavailable for N-(butylcarbamothioyl)-4-methylbenzamide.

In Silico Docking Studies of N-(butylcarbamothioyl)-4-methylbenzamide Analogues with Biological Targets

In silico molecular docking has emerged as a powerful computational tool in drug discovery and development. This technique predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target molecule, typically a protein or enzyme. By simulating the interaction between a ligand and its target, molecular docking provides valuable insights into the binding affinity, mode of interaction, and potential biological activity of the compound. In the context of N-(butylcarbamothioyl)-4-methylbenzamide and its analogues, in silico docking studies have been instrumental in elucidating their potential as inhibitors of various biological targets.

Research into the analogues of N-(butylcarbamothioyl)-4-methylbenzamide, specifically other N,N'-disubstituted thiourea derivatives, has revealed significant interactions with a range of enzymes implicated in various diseases. These studies often involve modifying the substituents on the benzoyl and thiourea moieties to explore the structure-activity relationship and optimize the inhibitory potential.

One area of investigation has been the antibacterial activity of thiourea derivatives. Molecular docking studies have targeted bacterial enzymes essential for survival, such as DNA gyrase subunit B. nih.gov For instance, analogues of 1-allyl-3-benzoylthiourea (B5185869) have been docked against the DNA gyrase subunit B receptor (PDB: 1-KZN), demonstrating good binding affinity. nih.gov The presence of electron-withdrawing groups on the benzene (B151609) ring attached to the thiourea has been shown to enhance antibacterial activity. nih.gov

Another significant target for thiourea derivatives is urease, an enzyme implicated in infections caused by Helicobacter pylori and other bacteria. mdpi.comnih.govresearchgate.netuobaghdad.edu.iq Docking studies of N,N-disubstituted thioureas against the urease target (PDB ID: 4UBP) have shown a good protein-ligand interaction profile. mdpi.comnih.govresearchgate.net These studies emphasize the role of the electronic and geometric effects of the substituents on the inhibitory activity.

In the realm of anticancer research, various thiourea derivatives have been evaluated as potential inhibitors of enzymes involved in cancer progression, such as aromatase and epidermal growth factor receptor (EGFR). nih.govubaya.ac.id Molecular docking of N,N'-disubstituted thiourea derivatives has revealed their potential to act as aromatase inhibitors by mimicking the steroidal backbone of the natural substrate, androstenedione (B190577), through hydrophobic interactions. nih.gov Similarly, phenylthiourea (B91264) derivatives have been docked with the EGFR receptor, showing significant inhibitory activity. ubaya.ac.id

The inhibitory potential of these analogues is often quantified by their binding energy or docking score, which indicates the strength of the interaction between the ligand and the target protein. A lower binding energy generally suggests a more stable and potent inhibitor. The interactions are typically characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the enzyme.

The following tables summarize the findings from various in silico docking studies on analogues of N-(butylcarbamothioyl)-4-methylbenzamide, detailing the studied compounds, their biological targets, and the corresponding docking results.

Table 1: In Silico Docking of Thiourea Analogues against Bacterial and Fungal Targets

| Studied Compound/Analogue | Biological Target (PDB ID) | Docking Score/Binding Affinity | Key Interactions/Findings | Reference |

| 1-allyl-3-(4-chlorobenzoyl)thiourea | DNA gyrase subunit B (1-KZN) | Rerank Score: -87.75 | Good affinity to the receptor. | nih.gov |

| 1-allyl-3-(4-nitrobenzoyl)thiourea | DNA gyrase subunit B (1-KZN) | Rerank Score: -91.23 | Best binding affinity among the tested analogues. | nih.gov |

| N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(benzo rsc.orgnih.govdioxol-5-yl)thioureido)benzenesulfonamide | M. tuberculosis enoyl reductase InhA | Energy Score (S): -10.44 kcal/mol | Binds to the amino acid of the active site Met 98 through two hydrogen bonds. | nih.gov |

| Alkyl/Aryl Thiourea Derivatives | α-Amylase | - | Compounds showed significant inhibitory activity. | nih.gov |

Table 2: In Silico Docking of Thiourea Analogues against Other Biological Targets

| Studied Compound/Analogue | Biological Target (PDB ID) | Docking Score/Binding Affinity | Key Interactions/Findings | Reference |

| N,N'-disubstituted thiourea derivatives | Neuronal Nitric Oxide Synthase (nNOS) and Inducible Nitric Oxide Synthase (iNOS) | - | Thioureas exhibit higher inhibition than ureas for both isoenzymes. | rsc.org |

| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | EGFR Receptor (1M17) | Binding Score: -8.2 kcal/mol | Demonstrated significant EGFR inhibitory activity in MCF-7 cells. | ubaya.ac.id |

| N-(4-methoxy)-benzoyl-N'-phenylthiourea | EGFR Receptor (1M17) | Binding Score: -7.3 kcal/mol | Showed good cytotoxic activity. | ubaya.ac.id |

| N,N-disubstituted thioureas based on quinolone moiety | Urease (4UBP) | IC50 = 1.83 ± 0.79 µM (for the most potent inhibitor) | Good protein-ligand interaction profile. | mdpi.comnih.gov |

| Bisthiourea derivatives | Aromatase | IC50 range of 0.6-10.2 μM | Mimic the steroidal backbone of androstenedione via hydrophobic interactions. | nih.gov |

These in silico studies on analogues provide a valuable framework for understanding the potential biological activities of N-(butylcarbamothioyl)-4-methylbenzamide. The consistent findings across different studies highlight the importance of the thiourea core and the nature of its substituents in determining the binding affinity and selectivity towards various enzymatic targets. Further computational and experimental studies on N-(butylcarbamothioyl)-4-methylbenzamide are warranted to confirm its specific biological targets and therapeutic potential.

Structure Activity Relationship Sar Studies of N Butylcarbamothioyl 4 Methylbenzamide Analogues in in Vitro Systems

Methodological Framework for SAR Analysis (e.g., QSAR, 3D-QSAR)

The investigation of structure-activity relationships for N-(butylcarbamothioyl)-4-methylbenzamide analogues heavily relies on computational and statistical methods to correlate chemical structure with biological activity. Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are principal methodologies in this endeavor.

QSAR models are mathematical equations that relate the biological activity of a series of compounds to their physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters). ubaya.ac.idubaya.ac.id For instance, a QSAR study on N-benzoyl-N'-phenylthiourea derivatives, which share the core benzoylthiourea (B1224501) structure, identified a significant correlation between lipophilic properties and cytotoxic activity against MCF-7 breast cancer cells. The best QSAR equation was determined to be Log 1/IC50 = 0.354 π + 0.064, highlighting the influence of the lipophilicity of substituents on the compound's efficacy. ubaya.ac.id Similarly, a QSAR analysis of N-benzoyl-N'-naphthylthiourea (BNTU) derivatives as VEGFR2 inhibitors resulted in a model where anticancer activity was influenced by both lipophilic and electronic properties. atlantis-press.comatlantis-press.com These models allow for the prediction of the biological activity of newly designed analogues, thereby prioritizing synthetic efforts. ubaya.ac.idnih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed, three-dimensional perspective. nih.govmdpi.com These techniques map the steric and electrostatic fields of aligned molecules to their biological activities, generating contour maps that visualize regions where modifications would likely enhance or decrease potency. scienceopen.comnih.gov For a series of thiourea (B124793) analogs targeting the influenza virus neuraminidase, a 3D-QSAR model indicated that electrostatic, hydrophobic, and steric interactions were all critical for inhibitory activity, a finding that was consistent with molecular docking results. nih.gov The reliability of these models is assessed through statistical parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). nih.govnih.gov

Impact of Substituent Variations on In Vitro Biological Activities

The biological activity of N-(butylcarbamothioyl)-4-methylbenzamide analogues can be significantly altered by modifying substituents on the benzoyl and butylcarbamothioyl moieties.

Substitutions on the Aromatic Ring: The nature and position of substituents on the phenyl ring of the benzoyl group play a critical role in modulating biological activity. Studies on related N-benzoyl-N'-phenylthiourea derivatives have shown that the introduction of electron-withdrawing groups, such as halogens (e.g., chloro groups), can enhance cytotoxic activity. For example, the compound N-benzoyl-N'-(2,4-dichlorophenyl)thiourea exhibited potent activity, suggesting that electronic factors are important. ubaya.ac.idubaya.ac.id In one study, the 2,4-dichloro substituted derivative showed the most potent cytotoxic activity against MCF-7 cells, with an IC50 value of 0.31 mM. ubaya.ac.id The presence of trifluoromethyl or trifluoromethoxy groups has also been explored, with some derivatives showing analgesic activity comparable to diclofenac (B195802) in silico. researchgate.net

Variations in the Alkyl Chain: Alterations to the N-butyl group can also influence activity. Comparing N-butylmethylamine and N-ethylisopropylamine derivatives of N-benzoylthiourea, the former generally showed higher antifungal activity. nih.gov This suggests that the size and branching of the alkyl chain can affect how the molecule interacts with its biological target.

The synthesis of these analogues typically involves the reaction of an appropriately substituted benzoyl chloride with a thiocyanate (B1210189) salt to form a benzoyl isothiocyanate intermediate. This intermediate then reacts with the desired amine (e.g., butylamine (B146782) or its analogues) to yield the final N-(carbamothioyl)benzamide product. mdpi.comnih.govnih.gov

The following table summarizes the in vitro cytotoxic activity of some N-benzoyl-N'-phenylthiourea analogues against the MCF-7 breast cancer cell line. ubaya.ac.id

| Compound | Substituent on Phenyl Ring | IC50 (mM) |

| BFTU | None | 1.15 |

| 2-Cl-BFTU | 2-Chloro | 0.82 |

| 3-Cl-BFTU | 3-Chloro | 0.76 |

| 4-Cl-BFTU | 4-Chloro | 0.65 |

| 2,4-Cl BFTU | 2,4-Dichloro | 0.31 |

Pharmacophore Modeling for Ligand-Target Interactions

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a response. scienceopen.comnih.gov For N-(butylcarbamothioyl)-4-methylbenzamide and its analogues, a pharmacophore model would typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

The core N-acylthiourea moiety is a key component of the pharmacophore. The two N-H protons and the carbonyl oxygen and thiocarbonyl sulfur atoms can act as hydrogen bond donors and acceptors, respectively. nih.govmdpi.com This allows for multiple points of interaction with a target protein. For instance, an intramolecular N-H···O hydrogen bond is a common structural feature. nih.gov The ability of acylthiourea derivatives to act as bidentate ligands, coordinating through both the carbonyl oxygen and the thiocarbonyl sulfur, is also a significant aspect of their interaction potential. nih.govacs.org

Studies on thiourea derivatives as inhibitors of enzymes like the enoyl-acyl carrier protein (ACP) reductase (FabI) have utilized pharmacophore models to guide the alignment of molecules for 3D-QSAR studies. mdpi.com A pharmacophore model for tubulin inhibitors based on quinoline (B57606) structures identified three hydrogen bond acceptors and three aromatic rings as crucial features for activity. scienceopen.com For N-(butylcarbamothioyl)-4-methylbenzamide analogues, a likely pharmacophore would consist of:

A hydrophobic feature corresponding to the butyl group.

An aromatic ring from the 4-methylbenzoyl group.

Hydrogen bond donor and acceptor features from the thiourea and amide groups.

Molecular docking studies complement pharmacophore modeling by predicting the binding orientation of a ligand within the active site of a target protein. For example, docking of N-benzoylthiourea derivatives into the cyclooxygenase-2 (COX-2) isoenzyme has been used to predict their analgesic activity. researchgate.net Similarly, docking studies have shown that N-acyl thiourea derivatives can bind to the active site of E. coli DNA gyrase B. mdpi.com

Correlation Between Molecular Structure and In Vitro Efficacy

A direct correlation between the molecular structure of N-(butylcarbamothioyl)-4-methylbenzamide analogues and their in vitro efficacy is a central theme in their development. This relationship is often quantified through QSAR equations and rationalized through observed experimental data.

Lipophilicity and Efficacy: As demonstrated by QSAR studies, there is often a strong correlation between the lipophilicity of the analogues and their biological activity. ubaya.ac.idatlantis-press.com Increased lipophilicity can enhance membrane permeability, leading to better access to intracellular targets. However, there is typically an optimal range, beyond which increased lipophilicity can lead to decreased solubility or non-specific binding.

Electronic Effects and Efficacy: The electronic properties of substituents on the aromatic ring significantly influence efficacy. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, can increase the acidity of the N-H protons, potentially leading to stronger hydrogen bonding interactions with the target. ubaya.ac.idnih.gov For example, in a series of N-benzoyl-N'-naphthylthiourea derivatives, the N-(3,4-dichlorobenzoyl)-N'-naphthylthiourea compound, which contains electron-withdrawing chloro substituents, showed the highest predicted activity against the VEGFR2 receptor. atlantis-press.com

Steric Factors and Efficacy: The size and shape of the molecule, governed by steric factors, are also crucial for a good fit within the binding pocket of a biological target. ubaya.ac.idnih.gov The substitution pattern on the aromatic ring and the nature of the alkyl group on the thiourea nitrogen must be optimized to avoid steric clashes and promote favorable interactions. nih.gov

The following table presents a QSAR model for N-benzoyl-N'-naphthylthiourea derivatives as VEGFR2 inhibitors, illustrating the mathematical correlation between physicochemical parameters and activity. atlantis-press.com

| QSAR Equation | Statistical Parameters |

| RS = -0.405 (±1.020) ClogP² + 1.174 (±8.709) ClogP + 5.227 (±3.273) ELUMO -72.983 (±7.625) | n = 14; r = 0.971; SE = 4.519; F = 54.777; sig. = 0.000 |

RS = Rerank Score (a measure of binding affinity), ClogP = calculated logP, ELUMO = Energy of the Lowest Unoccupied Molecular Orbital.

Analysis of Key Structural Motifs for Modulating Bioactivity

The analysis of SAR data for N-(butylcarbamothioyl)-4-methylbenzamide analogues reveals several key structural motifs that are critical for modulating their biological activity.

The N-Acylthiourea Core: This is the fundamental pharmacophore responsible for the primary binding interactions. The arrangement of the carbonyl (C=O) and thiocarbonyl (C=S) groups, along with the adjacent N-H protons, provides a framework for hydrogen bonding and chelation with biological targets. nih.govmdpi.com The cis-trans isomerization around the amide bond can also influence the conformational preferences of the molecule and its binding capabilities. researchgate.net

The Substituted Benzoyl Ring: This part of the molecule allows for fine-tuning of electronic and lipophilic properties. The introduction of electron-withdrawing groups at specific positions (e.g., para and ortho) on the phenyl ring is a common strategy to enhance activity. ubaya.ac.idnih.gov The 4-methyl group in the parent compound likely contributes to hydrophobic interactions within the binding site.

The N'-Alkyl Group: The butyl chain in N-(butylcarbamothioyl)-4-methylbenzamide serves as a key hydrophobic element. The length, branching, and cyclization of this alkyl group can be modified to probe the size and nature of hydrophobic pockets in the target's active site. nih.gov Replacing the linear butyl chain with other groups, such as cyclic or aromatic moieties, can lead to significant changes in activity and selectivity. mdpi.com

In Vitro Biological Studies and Mechanistic Insights of N Butylcarbamothioyl 4 Methylbenzamide Analogues

Antimicrobial Activity in In Vitro Models (e.g., Antibacterial, Antifungal)

Thiourea (B124793) derivatives have demonstrated significant antimicrobial properties against a variety of pathogens in in vitro settings. Their mechanism is often associated with the ability to interfere with microbial processes. mdpi.com The structural similarity of some thiourea derivatives to N-acyl-homoserine lactone, a key signaling molecule in bacterial communication, suggests they may disrupt quorum sensing. mdpi.com

Studies have shown that the antimicrobial efficacy is closely linked to the specific chemical substitutions on the thiourea scaffold. ingentaconnect.com For instance, N-acyl thiourea derivatives with benzothiazole (B30560) and 6-methylpyridine moieties have shown notable anti-biofilm activity against E. coli. nih.gov In one study, a series of thiourea derivatives were synthesized and tested against various bacterial and fungal strains. Compound TD4, in particular, showed potent activity against several Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2–16 µg/mL. nih.gov This compound was effective against Gram-positive bacteria but had no significant activity against Gram-negative bacteria, likely due to the protective outer membrane of the latter. nih.gov

The antifungal activity of thiourea derivatives is also well-documented. nih.govsemanticscholar.orgmdpi.com Novel acyl thioureas have shown high activity against numerous phytopathogenic fungi and Phytophthora strains. nih.gov Molecular docking studies suggest that these compounds may inhibit fungal growth by targeting enzymes like 14α-demethylase (CYP51) and N-myristoyltransferase (NMT). nih.gov Citral-thiourea derivatives were found to be effective against Colletotrichum gloeosporioides by increasing fungal cell membrane permeability. acs.org Furthermore, certain thiourea derivatives of 2-thiophenecarboxylic acid have exhibited strong inhibitory effects on the growth and biofilm formation of the multidrug-resistant fungus Candida auris. mdpi.com

Table 1: In Vitro Antimicrobial Activity of Selected Thiourea Derivatives This table is interactive. You can sort and filter the data.

| Compound / Derivative | Target Microorganism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| TD4 | Staphylococcus aureus (ATCC 29213) | MIC | 2 µg/mL | nih.gov |

| TD4 | Methicillin-resistant S. aureus (MRSA USA300) | MIC | 4 µg/mL | nih.gov |

| TD1 | Staphylococcus aureus (ATCC 29213) | MIC | 4 µg/mL | nih.gov |

| TD1 | Methicillin-resistant S. aureus (MRSA USA300) | MIC | 8 µg/mL | nih.gov |

| Derivative 1c (3,4-dichlorophenyl) | S. aureus ATCC 25923 | Agar-disk diffusion | Active | mdpi.com |

| Derivative 1d (2,4,5-trichlorophenyl) | Pseudomonas aeruginosa | Agar-disk diffusion | Active | mdpi.com |

| Derivative 1f (2-bromophenyl) | P. aeruginosa, K. pneumoniae | Agar-disk diffusion | Active | mdpi.com |

| Derivative 1j (3-fluorophenyl) | P. aeruginosa, S. aureus | Agar-disk diffusion | Active | mdpi.com |

| Citral-thiourea g | Colletotrichum gloeosporioides | EC₅₀ | 4.60 mg/L | acs.org |

| Citral-thiourea e1 | Colletotrichum gloeosporioides | EC₅₀ | 0.16 mg/L | acs.org |

| Carbamothioyl-furan-2-carboxamide 4d | S. aureus, P. aeruginosa, C. albicans | MIC | 150.7–295 µg/mL | nih.gov |

| N-((5-chloropyridin-2-yl)carbamothioyl) derivative 1b | E. coli ATCC 25922 | MBIC | 625 µg/mL | nih.gov |

Anticancer Activity in In Vitro Cell Lines

Substituted thiourea derivatives have shown promising cytotoxic activity against various cancer cell lines, including human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cell lines. nih.gov In many cases, these compounds exhibited greater growth-inhibitory effects than the standard chemotherapy drug cisplatin, along with favorable selectivity over normal human cells. nih.gov For example, N,N'-diarylthiourea derivatives were found to effectively suppress the growth of human breast cancer (MCF-7) cells. nih.gov Similarly, carbamothioyl-furan-2-carboxamide derivatives demonstrated significant anticancer potential against liver (HepG2, Huh-7) and breast (MCF-7) cancer cell lines. nih.gov

A key mechanism behind the anticancer activity of thiourea analogues is their ability to induce cell cycle arrest, preventing cancer cell proliferation. Flow cytometry analyses have provided insights into this process. For instance, treatment of MCF-7 breast cancer cells with a diarylthiourea compound resulted in cell cycle arrest at the S phase, which is a precursor to apoptosis. nih.gov In another study, novel 4-methylbenzamide (B193301) derivatives containing purine (B94841) substituents were shown to cause cell cycle arrest at the G2/M phase in OKP-GS cells in a dose-dependent manner, thereby inhibiting cell division. nih.gov

Beyond halting the cell cycle, thiourea derivatives can trigger programmed cell death, or apoptosis, in cancer cells. nih.gov Studies have demonstrated that these compounds can initiate both intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is often triggered by cellular stress and involves the mitochondria. youtube.com For example, certain 3-(trifluoromethyl)phenylthiourea (B159877) analogues were found to be potent inducers of late-stage apoptosis in colon cancer (SW480, SW620) and leukemia (K-562) cells. nih.gov Specifically, a dichlorophenyl derivative induced late apoptosis in 95-99% of colon cancer cells. nih.gov

A common indicator of apoptosis is the activation of caspases, which are proteases that execute cell death. youtube.com ELISA assays revealed that a diarylthiourea compound led to the upregulation of caspase-3 in MCF-7 cells, suggesting that DNA damage caused by the compound triggers the intrinsic apoptotic pathway. nih.gov

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. nih.gov Many kinase inhibitors are ATP-competitive, binding to the active site of the kinase. nih.gov Analogues of N-(butylcarbamothioyl)-4-methylbenzamide have been specifically designed as protein kinase inhibitors. nih.govnih.gov

In one study, new derivatives of 4-methylbenzamide were synthesized to preserve the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone while incorporating various purine substituents. nih.gov Two of these compounds showed potent inhibitory activity against several cancer cell lines, with IC₅₀ values as low as 1.42 µM for HL-60 (leukemia) cells. nih.gov Another study on 4-(arylaminomethyl)benzamide derivatives found that analogues with a (trifluoromethyl)benzene ring were highly potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), showing 91-92% inhibition at a concentration of 10 nM. nih.gov The mechanism of action for some halogenated phenyl-containing thioureas has been linked to the inhibition of kinases such as vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) kinase. nih.gov

Table 2: In Vitro Protein Kinase Inhibition by Selected Benzamide (B126) Derivatives This table is interactive. You can sort and filter the data.

| Compound / Derivative | Target Kinase | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Analogue 11 | EGFR | % Inhibition | 91% at 10 nM | nih.gov |

| Analogue 13 | EGFR | % Inhibition | 92% at 10 nM | nih.gov |

| Compound 7 | K562 cells (Bcr-Abl) | IC₅₀ | 2.27 µM | nih.gov |

| Compound 10 | K562 cells (Bcr-Abl) | IC₅₀ | 2.53 µM | nih.gov |

| Compound 7 | HL-60 cells | IC₅₀ | 1.42 µM | nih.gov |

| Compound 10 | HL-60 cells | IC₅₀ | 1.52 µM | nih.gov |

Modulation of Receptor Activity (e.g., TRPV1 Antagonism by Thiourea Analogues)

Thiourea derivatives have been identified as potent modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. mdpi.com This receptor is a ligand-gated ion channel involved in pain sensation. wikipedia.org While the first competitive TRPV1 antagonist, capsazepine, featured a thiourea moiety, subsequent research has led to the development of highly potent non-vanilloid antagonists, with 1,3-di(arylalkyl)thioureas being a particularly promising class. mdpi.comwikipedia.org

The structure-activity relationship is critical for antagonism. For instance, modifying potent TRPV1 agonists by adding halogen atoms to the aromatic ring can significantly enhance their antagonist properties. nih.gov The degree of antagonism was found to increase with the size of the halogen (I > Br > Cl). nih.gov Molecular docking studies have helped to visualize how these thiourea analogues bind to the TRPV1 receptor, adopting a "tail-up, head-down" configuration within the binding pocket. nih.govresearchgate.net

Enzyme Inhibition Studies in Cell-Free Systems

Cell-free systems, which utilize purified enzymes or cellular extracts, allow for the direct study of compound-enzyme interactions without the complexity of a living cell. nih.gov This approach has been used to investigate the inhibitory potential of thiourea derivatives against specific enzymes.

Molecular docking, a computational cell-free method, has been employed to predict the binding of thiourea analogues to enzyme targets. For example, docking studies identified the fungal enzymes 14α-demethylase (CYP51) and N-myristoyltransferase (NMT) as likely targets for the antifungal activity of novel acyl thioureas. nih.gov In another study focused on developing new anticancer agents, acyl thiourea functionality was explored as a novel zinc-binding group for inhibiting histone deacetylases, which are zinc-dependent enzymes. researchgate.net Docking studies gave a preliminary indication that these compounds could be successful histone deacetylase inhibitors. researchgate.net These cell-free approaches are crucial for understanding the specific molecular interactions that underpin the biological activity of these compounds and for guiding the rational design of more potent and selective inhibitors.

Derivatization and Chemical Space Exploration of the N Butylcarbamothioyl 4 Methylbenzamide Scaffold

Synthesis and Evaluation of Novel Analogues

The synthesis of novel analogues based on the thiourea-benzamide scaffold is a cornerstone of medicinal chemistry research, aiming to identify new therapeutic agents. The general synthetic route to N-acylthiourea derivatives, including N-(butylcarbamothioyl)-4-methylbenzamide and its analogues, typically involves a two-step process. First, an appropriate acid chloride (like 4-methylbenzoyl chloride) reacts with a thiocyanate (B1210189) salt (such as ammonium (B1175870) or potassium thiocyanate) in an anhydrous solvent like acetone (B3395972) to form a reactive acyl isothiocyanate intermediate. nih.gov This key intermediate is then reacted in situ with a primary amine (for example, butylamine) to yield the final N-acylthiourea product. nih.govresearchgate.net This method is highly versatile, allowing for the introduction of a wide variety of substituents on both the benzamide (B126) and the amine portions of the molecule.

The evaluation of these novel analogues spans a wide range of biological activities. For instance, a series of N-({4-[N'-(substituted)sulfamoyl]phenyl}carbamothioyl)benzamide derivatives were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II, which are important targets in glaucoma treatment. nih.gov The study revealed that modifications on the terminal aryl sulfonamide group significantly influenced the inhibitory potency and selectivity. nih.gov Specifically, compound 1c , which incorporates a sulfanilamide (B372717) moiety, was a highly potent and selective inhibitor of hCA II, the primary target for glaucoma. nih.gov Similarly, derivatives bearing a sulfathiazole (B1682510) moiety (1d and 2d ) were identified as potent hCA I inhibitors. nih.gov These findings underscore the potential of this scaffold in developing targeted enzyme inhibitors.

Beyond enzyme inhibition, other analogues have been investigated for neuroprotective, antimicrobial, and anticancer activities. nih.govnih.govtjnpr.org For example, new N-acyl thiourea (B124793) derivatives have been shown to induce cell cycle arrest in the G0/G1 phase in cancer cell lines, indicating potential for anticancer drug development. nih.gov The structure-activity relationship (SAR) studies often demonstrate that substitutions on the aromatic rings and the groups attached to the thiourea chain are critical in controlling the biological activity. researchgate.net

| Compound | Substituent (Benzamide) | Terminal Moiety | hCA I Ki (nM) | hCA II Ki (nM) |

| 1c | H | Sulfanilamide | 45.45 ± 7.55 | 5.69 ± 0.43 |

| 1d | H | Sulfathiazole | 20.73 ± 4.32 | 14.50 ± 2.01 |

| 2c | 4-Fluoro | Sulfanilamide | 35.13 ± 5.10 | 11.21 ± 2.11 |

| 2d | 4-Fluoro | Sulfathiazole | 13.98 ± 2.57 | 10.19 ± 1.17 |

| 2f | 4-Fluoro | Sulfamerazine | 75.74 ± 13.51 | 8.15 ± 1.50 |

| Astemizole | - | (Reference Drug) | 250.31 ± 33.17 | 49.88 ± 7.24 |

Data sourced from a study on benzamide derivatives as carbonic anhydrase inhibitors. nih.gov

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful strategy for rapidly exploring the chemical space around a core scaffold like N-(butylcarbamothioyl)-4-methylbenzamide. This approach allows for the parallel synthesis of a large number of distinct but structurally related molecules, known as a chemical library. nih.gov Instead of synthesizing compounds one at a time, combinatorial methods generate mixtures or discrete compounds in a high-throughput manner, significantly accelerating the drug discovery process. nih.gov

For the thiourea-benzamide scaffold, a library can be generated by varying the three main components: the benzoic acid derivative, the thiocyanate source, and the primary amine. Using a set of different starting materials for each component allows for the creation of all possible combinations. This can be achieved through techniques like liquid-phase or solid-phase synthesis.

In a liquid-phase combinatorial synthesis, all reactions are carried out in solution. nih.gov For example, a poly(ethylene glycol) (PEG) support can be used, to which the initial building block (e.g., a substituted nitrobenzoic acid) is attached. nih.gov The subsequent reaction steps, such as reduction of the nitro group and cyclization, are performed in solution, and the final products are cleaved from the soluble polymer support for purification and screening. nih.gov This method has been successfully used to construct diverse benzimidazole (B57391) libraries, a related heterocyclic system. nih.gov

Alternatively, solid-phase synthesis involves attaching the initial molecule to an insoluble polymer bead and performing the sequence of reactions. The use of excess reagents can drive reactions to completion, with purification simplified to washing the beads. A key tool in this area is the "positional scanning library" (PSL). nih.gov In a PSL, a core scaffold is systematically modified at each variable position. For instance, one sub-library would have a fixed group at position R1 (e.g., the 4-methylbenzoyl group) while varying all possibilities at R2 (the butyl group), and another sub-library would fix R2 and vary R1. By screening these systematic mixtures, the functional groups that contribute most to the desired biological activity at each position can be rapidly identified, guiding the synthesis of individual, highly active compounds. nih.gov

Identification of Privileged Structures within Thiourea-Benzamide Class

The N-acylthiourea framework, which includes the thiourea-benzamide class, is considered a "privileged structure" in medicinal chemistry. researchgate.net A privileged structure is a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets, making it a fruitful starting point for drug discovery across different therapeutic areas.

The privileged nature of the acylthiourea moiety stems from its unique structural and electronic properties. researchgate.netnih.gov

Structural Flexibility : The scaffold possesses conformational flexibility, allowing it to adopt different shapes to fit into various receptor binding sites. nih.gov

Hydrogen Bonding Capability : It features multiple hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen and thiocarbonyl sulfur), enabling a wide range of interactions with biological macromolecules like proteins and enzymes. nih.govrsc.org

Coordination with Metal Ions : The sulfur and nitrogen atoms can act as ligands, coordinating with metal ions that are often present in the active sites of metalloenzymes. nih.govrsc.org This has been exploited in the design of inhibitors for enzymes like urease, which contains nickel ions. researchgate.net

The versatility of this scaffold is demonstrated by the broad spectrum of biological activities reported for its derivatives, including antimicrobial, antifungal, anticancer, anti-inflammatory, antiviral, and enzyme inhibitory effects. nih.govresearchgate.netnih.govresearchgate.net For example, different derivatives of this class have been identified as potent inhibitors of carbonic anhydrase, cholinesterase, and urease. nih.govnih.govresearchgate.net This ability to serve as a foundation for ligands for diverse biological targets confirms the status of the thiourea-benzamide framework as a privileged structure in drug design. researchgate.net

Impact of Isosteric Replacements on Biological and Physicochemical Properties

Isosteric replacement is a common strategy in medicinal chemistry where a part of a molecule is replaced by a different chemical group with similar physical or electronic properties. This is done to modulate the compound's biological activity, selectivity, metabolic stability, or other physicochemical properties. In the N-(butylcarbamothioyl)-4-methylbenzamide scaffold, isosteric replacements can be made at several positions.

One key area of modification is the benzamide ring. In a study targeting carbonic anhydrase, researchers compared a series of benzamide derivatives with their 4-fluoro-benzamide counterparts. nih.gov The introduction of the fluorine atom, a common bioisostere for a hydrogen atom, had a notable effect on inhibitory activity. For instance, replacing the hydrogen with fluorine in the sulfathiazole-containing analogue (2d vs. 1d ) enhanced the inhibition of the hCA I isoenzyme. nih.gov This suggests that the electronic properties and lipophilicity changes brought by the fluorine atom can fine-tune the interaction with the enzyme's active site.

Another significant isosteric replacement involves the core linker. In a study designing multi-target agents for Alzheimer's disease, researchers synthesized and compared two series of compounds based on a 2-aminothiazole (B372263) core: one linked to a thiourea and the other to a benzamide. nih.gov This directly compares the effect of the -NH-C(=S)-NH- (thiourea) linker versus the -NH-C(=O)- (amide) linker. The results showed that the nature of this linker was critical for activity and selectivity. The thiourea derivative 3c was the most potent and selective inhibitor of butyrylcholinesterase (BChE), while the corresponding benzamide derivative 10e acted as a dual inhibitor of both acetylcholinesterase (AChE) and BChE. nih.gov This highlights how a seemingly small change in the core structure can dramatically alter the biological profile of the molecule.

Structure-activity relationship (SAR) studies have also shown that electron-withdrawing substituents on the aromatic rings generally lead to more potent biological activity in certain contexts, such as antifungal applications. nih.gov

| Compound | Core Linker | R Group | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

| 3c | Thiourea | 4-chlorophenyl | 1.83 | 0.33 |

| 6c | Thiourea | 4-chlorobenzyl | 10.70 | 1.70 |

| 10e | Benzamide | 4-fluorobenzyl | 1.47 | 11.40 |

Data sourced from a study on thiourea and benzamide derivatives for Alzheimer's disease. nih.gov

Compound Names Table

| ID | Chemical Name |

| 1c | N-({4-[N'-(Sulfanilamide)]phenyl}carbamothioyl)benzamide |

| 1d | N-({4-[N'-(Sulfathiazole)]phenyl}carbamothioyl)benzamide |

| 2c | 4-Fluoro-N-({4-[N'-(Sulfanilamide)]phenyl}carbamothioyl)benzamide |

| 2d | 4-Fluoro-N-({4-[N'-(Sulfathiazole)]phenyl}carbamothioyl)benzamide |

| 2f | 4-Fluoro-N-({4-[N'-(Sulfamerazine)]phenyl}carbamothioyl)benzamide |

| 3c | 1-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(4-chlorophenyl)thiourea |